molecular formula C24H25BrF4N4O4 B10800896 Vandetanib trifluoroacetate

Vandetanib trifluoroacetate

Cat. No.: B10800896
M. Wt: 589.4 g/mol
InChI Key: FZMIEQCEGTVFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZD6474 trifluoroacetate involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods

Industrial production of ZD6474 trifluoroacetate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ZD6474 trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ZD6474 trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

ZD6474 trifluoroacetate exerts its effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This inhibition disrupts the signaling pathways involved in angiogenesis and tumor cell proliferation. The compound also targets the RET kinase, which is implicated in the development of certain cancers. By blocking these pathways, ZD6474 trifluoroacetate effectively reduces tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: An EGFR inhibitor with similar applications in cancer therapy.

    Sorafenib: A multi-kinase inhibitor targeting VEGFR and other kinases involved in tumor growth.

Uniqueness of ZD6474 Trifluoroacetate

ZD6474 trifluoroacetate is unique due to its dual inhibition of VEGFR and EGFR, as well as its activity against RET kinase. This broad spectrum of activity makes it a versatile and potent anti-cancer agent, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H25BrF4N4O4

Molecular Weight

589.4 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H24BrFN4O2.C2HF3O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;3-2(4,5)1(6)7/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);(H,6,7)

InChI Key

FZMIEQCEGTVFBZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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